molecular formula C19H17BrN4O3 B11292735 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine

Cat. No.: B11292735
M. Wt: 429.3 g/mol
InChI Key: RDUROFLAEWBOEW-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are mild, and the yields range from 78% to 92% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its ability to act as a fluorescent probe is due to its interaction with metal ions, causing changes in its fluorescence properties .

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine stands out due to its unique combination of a pyrazole ring with a furan-2-carbonyl group, which imparts distinct chemical and biological properties. Its potential as a fluorescent probe and its diverse pharmacological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

[4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C19H17BrN4O3/c20-14-5-3-13(4-6-14)15-12-16(22-21-15)18(25)23-7-9-24(10-8-23)19(26)17-2-1-11-27-17/h1-6,11-12H,7-10H2,(H,21,22)

InChI Key

RDUROFLAEWBOEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

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